molecular formula C10H8O2 B073928 2-[(E)-2-(furan-2-yl)ethenyl]furan CAS No. 1439-19-6

2-[(E)-2-(furan-2-yl)ethenyl]furan

Cat. No. B073928
CAS RN: 1439-19-6
M. Wt: 160.17 g/mol
InChI Key: AMVKSLDIFMJFIG-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-(furan-2-yl)ethenyl]furan is a chemical compound that belongs to the furan family. It is also known as 2-furylvinylfuran or FVF. This compound has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-[(E)-2-(furan-2-yl)ethenyl]furan is not fully understood. However, it has been suggested that FVF has the ability to interact with specific proteins and enzymes in the body, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

Studies have shown that 2-[(E)-2-(furan-2-yl)ethenyl]furan has various biochemical and physiological effects. FVF has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, FVF has been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using 2-[(E)-2-(furan-2-yl)ethenyl]furan in lab experiments include its high purity, stability, and low toxicity. However, the limitations of using FVF in lab experiments include its low solubility in water and its tendency to undergo polymerization under certain conditions.

Future Directions

There are numerous future directions for the study of 2-[(E)-2-(furan-2-yl)ethenyl]furan. Some of these include:
1. The development of new synthesis methods for FVF with higher yields and purity.
2. The investigation of the mechanism of action of FVF on specific proteins and enzymes.
3. The exploration of the potential applications of FVF in the field of material science.
4. The evaluation of the safety and efficacy of FVF in preclinical and clinical studies.
5. The development of new derivatives of FVF with improved properties and enhanced activity.
Conclusion:
In conclusion, 2-[(E)-2-(furan-2-yl)ethenyl]furan is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of FVF and its derivatives.

Synthesis Methods

The synthesis of 2-[(E)-2-(furan-2-yl)ethenyl]furan can be achieved by the reaction of furfural with acetylene in the presence of a catalyst. This reaction leads to the formation of FVF with a yield of up to 80%. The purity of the product can be increased by using different purification techniques such as column chromatography or recrystallization.

Scientific Research Applications

2-[(E)-2-(furan-2-yl)ethenyl]furan has been extensively studied for its potential applications in various fields such as material science, pharmaceuticals, and biochemistry. In material science, FVF has been used as a building block for the synthesis of polymers and other advanced materials. In pharmaceuticals, FVF has shown promising results in the treatment of various diseases such as cancer and inflammation. In biochemistry, FVF has been used as a tool for the study of protein-ligand interactions.

properties

CAS RN

1439-19-6

Product Name

2-[(E)-2-(furan-2-yl)ethenyl]furan

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

2-[(E)-2-(furan-2-yl)ethenyl]furan

InChI

InChI=1S/C10H8O2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-8H/b6-5+

InChI Key

AMVKSLDIFMJFIG-AATRIKPKSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C2=CC=CO2

SMILES

C1=COC(=C1)C=CC2=CC=CO2

Canonical SMILES

C1=COC(=C1)C=CC2=CC=CO2

synonyms

2,2'-[(E)-1,2-Ethenediyl]difuran

Origin of Product

United States

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